

A Comparative Analysis of Oseltamivir Acid Hydrochloride Synthesis Routes

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Compound of Interest

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Oseltamivir, the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®), is a cornerstone of antiviral therapy for influenza A and B viruses. The imperative for robust and efficient synthetic routes to this critical medication has driven considerable research and development. This guide provides a comparative analysis of prominent synthetic pathways to oseltamivir, presenting key performance indicators, detailed experimental protocols, and visual representations of the chemical transformations involved.

At a Glance: Key Performance Indicators of Oseltamivir Syntheses

The following table summarizes the key quantitative data for the major synthetic pathways to oseltamivir, offering a clear comparison of their efficiency and starting materials.

Metric	Roche Industrial Synthesis	Corey Synthesis	Hayashi Synthesis	Azide-Free Route from Diethyl D-Tartrate
Starting Material	(-)-Shikimic Acid	Butadiene and Acrylic Acid	Alkoxyaldehyde and Nitroalkene	Diethyl D-Tartrate
Overall Yield	17-22% [1]	~30%	~57% [1]	Not explicitly stated, but individual step yields are generally high.
Number of Steps	~12	~12 [2]	3 (one-pot operations) [1]	11 [3]
Key Features	Established, scalable industrial process.	Avoids use of shikimic acid.	High overall yield, significant pot economy.	Azide-free, uses inexpensive starting material. [3]
Potential Disadvantages	Reliance on natural product, use of potentially explosive azides.	Lengthy sequence.	Use of a specialized organocatalyst.	Longer sequence compared to Hayashi route.

Synthetic Route Overviews and Methodologies

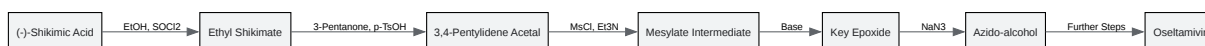
This section details the key transformations and provides experimental protocols for the prominent synthesis routes of oseltamivir.

The Roche Industrial Synthesis from (-)-Shikimic Acid

The established industrial synthesis of oseltamivir commences with (-)-shikimic acid, a natural product historically sourced from Chinese star anise.[\[1\]](#) This route, while reliable and scalable, is characterized by a relatively long sequence and the use of azide reagents.

Key Experimental Protocols:

- Esterification of (-)-Shikimic Acid: To a suspension of (-)-shikimic acid in ethanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure to yield ethyl shikimate.[4]
- Ketalization: The resulting ethyl shikimate is dissolved in a solution of 3-pentanone and dichloromethane. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred. The reaction is worked up to afford the 3,4-pentylidene acetal.[1]
- Mesylation: The acetal is dissolved in dichloromethane and triethylamine, and cooled to 0 °C. Methanesulfonyl chloride is added dropwise, and the reaction is stirred. An aqueous workup yields the corresponding mesylate.[1][4]
- Epoxidation: The mesylate is treated with a base, such as potassium bicarbonate, in a suitable solvent to induce the formation of the key epoxide intermediate.[1]
- Regioselective Azide Opening: The epoxide is then opened with an azide source, such as sodium azide, to introduce the first nitrogen functionality at the C-5 position. This is a critical step that sets the stereochemistry of the subsequent amino group.



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Caption: Roche Industrial Synthesis of Oseltamivir.

The Corey Synthesis

Developed by E.J. Corey and coworkers, this route offers an alternative to the use of shikimic acid, starting from readily available butadiene and acrylic acid.[1] A key feature is the use of an asymmetric Diels-Alder reaction to establish the initial stereochemistry.

Key Experimental Protocols:

- Asymmetric Diels-Alder Reaction: Butadiene is reacted with the 2,2,2-trifluoroethyl ester of acrylic acid in the presence of a chiral CBS catalyst to afford the corresponding cyclohexene ester with high enantioselectivity.[1]

- Iodolactamization: The ester is first converted to the corresponding amide by treatment with ammonia. Subsequent reaction with iodine, initiated by trimethylsilyl triflate, leads to the formation of an iodolactam.[1]
- Aziridination and Ring Opening: The lactam is further functionalized, and an aziridine ring is introduced. This is followed by a regioselective ring-opening with 3-pentanol in the presence of a Lewis acid like boron trifluoride to introduce the characteristic pentyloxy side chain.[1]



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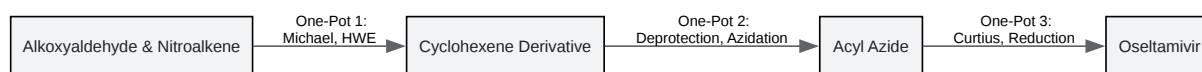
Caption: Corey's Synthesis of Oseltamivir.

The Hayashi Synthesis

The synthesis developed by Hayashi and colleagues is notable for its efficiency, achieving a high overall yield in just three one-pot operations.[1] This approach utilizes organocatalysis to control stereochemistry.

Key Experimental Protocols:

- One-Pot Operation 1: Michael and Horner-Wadsworth-Emmons Reactions: An asymmetric Michael reaction between an alkoxyaldehyde and a nitroalkene is catalyzed by a diphenylprolinol silyl ether. This is followed by the addition of a diethyl vinylphosphate derivative, which initiates a domino Michael and Horner-Wadsworth-Emmons reaction to form the cyclohexene ring.[1]
- One-Pot Operation 2: Acyl Azide Formation: The ester group on the cyclohexene product is deprotected, and the resulting carboxylic acid is converted to an acyl chloride. Subsequent treatment with sodium azide yields the acyl azide.[1]
- One-Pot Operation 3: Curtius Rearrangement and Reduction: The acyl azide undergoes a Curtius rearrangement to form an isocyanate, which is then trapped. The nitro group is reduced to an amine using zinc and hydrochloric acid to complete the synthesis.[5]



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Caption: Hayashi's One-Pot Synthesis of Oseltamivir.

Azide-Free Synthesis from Diethyl D-Tartrate

In response to the safety concerns associated with the use of azides, an azide-free synthesis route starting from the inexpensive and readily available diethyl D-tartrate has been developed. [3] This pathway relies on alternative methods for introducing the nitrogen functionalities.

Key Experimental Protocols:

- **Asymmetric aza-Henry (Nitro-Mannich) Reaction:** This key step establishes the stereochemistry of the amino and nitro groups. A chiral sulfinylimine, derived from diethyl D-tartrate, is reacted with nitromethane in the presence of a suitable base.[6]
- **Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction:** The product from the aza-Henry reaction is subjected to conditions that trigger an intramolecular nitro-Michael addition followed by a Horner-Wadsworth-Emmons olefination to construct the cyclohexene ring of oseltamivir.[3][6]



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Caption: Azide-Free Synthesis from Diethyl D-Tartrate.

Conclusion

The synthesis of oseltamivir has evolved significantly, with various routes offering distinct advantages and disadvantages. The Roche industrial synthesis, while proven and scalable, faces challenges related to its starting material and the use of azides. The Corey synthesis

provides a valuable alternative by avoiding shikimic acid, while the Hayashi synthesis showcases the power of organocatalysis and one-pot operations to achieve high efficiency. The azide-free route from diethyl D-tartrate addresses the safety concerns of traditional methods and utilizes an inexpensive starting material. The choice of a particular synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and safety regulations. The continued exploration of novel synthetic strategies remains a crucial endeavor to ensure a stable and accessible supply of this vital antiviral medication.

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